Hydrogen Bond Acceptor Capacity: Dinitro-Acetamide (7 HBA) vs. Mono-Nitro Analog (5 HBA)
The target compound possesses seven hydrogen bond acceptor (HBA) sites—derived from the two nitro groups (four oxygen atoms), the acetamide carbonyl, and the benzodioxin ring oxygens—versus only five HBA sites for the mono-nitro analog N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5), which lacks the second nitro group's two oxygen H-bond acceptors . This 40% increase in HBA count (7 vs. 5) directly affects the compound's capacity to engage targets requiring multiple simultaneous H-bond interactions, such as kinase hinge regions or protease active sites. The difference is structural, not incremental, and cannot be achieved by the mono-nitro analog without full resynthesis.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 7 HBA sites (PubChem computed, Cactvs 3.4.6.11) |
| Comparator Or Baseline | N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5): 5 HBA sites |
| Quantified Difference | +2 HBA (+40% relative increase) |
| Conditions | Computed physicochemical descriptors from PubChem (Cactvs 3.4.6.11 algorithm, PubChem release 2019.06.18) |
Why This Matters
In medicinal chemistry hit-to-lead or SAR exploration, HBA count is a critical pharmacophoric parameter; selecting the mono-nitro analog instead of the dinitro compound eliminates two H-bond acceptor sites and may preclude target engagement in binding pockets requiring the full 7-acceptor pharmacophore.
- [1] PubChem. Compound Summary for CID 51342223: N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. Hydrogen Bond Acceptor Count: 7. Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18). View Source
- [2] PubChem. Compound Summary for CID 607170: N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5). Hydrogen Bond Acceptor Count: 5. Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18). View Source
